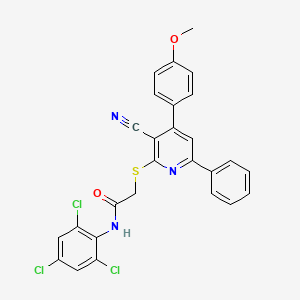

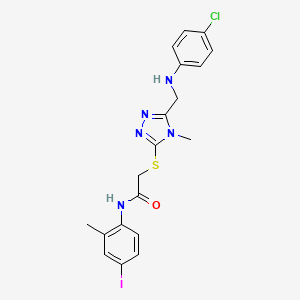

5-(4-Chloro-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

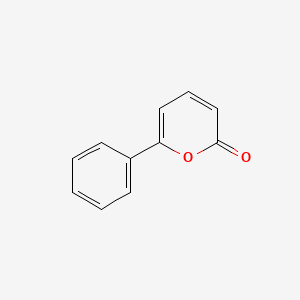

5-(4-Chloro-3-nitrophényl)-3-méthyl-1,2,4-oxadiazole : est un composé hétérocyclique qui présente un cycle oxadiazole substitué par un groupe 4-chloro-3-nitrophényle et un groupe méthyle

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 5-(4-chloro-3-nitrophényl)-3-méthyl-1,2,4-oxadiazole implique généralement la cyclisation de précurseurs appropriés. Une méthode courante comprend la réaction de la 4-chloro-3-nitrobenzohydrazide avec l'anhydride acétique, ce qui conduit à la formation du cycle oxadiazole . La réaction est généralement réalisée sous reflux pour assurer une cyclisation complète.

Méthodes de Production Industrielle : Bien que les méthodes spécifiques de production industrielle de ce composé ne soient pas largement documentées, l'approche générale impliquerait l'adaptation à grande échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction telles que la température, le solvant et le temps de réaction pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de Réactions :

Réactions de Substitution : Le composé peut subir des réactions de substitution aromatique nucléophile en raison de la présence du groupe nitro attracteur d'électrons, qui active le cycle aromatique vis-à-vis des nucléophiles.

Réactions de Réduction : Le groupe nitro peut être réduit en un groupe amino dans des conditions appropriées, telles que l'utilisation d'hydrogène gazeux en présence d'un catalyseur au palladium.

Réactions d'Oxydation : Le groupe méthyle peut être oxydé en un acide carboxylique à l'aide d'agents oxydants forts comme le permanganate de potassium.

Réactifs et Conditions Courants :

Substitution Nucléophile : Des réactifs tels que le méthylate de sodium ou le thiocyanate de potassium dans des solvants comme le méthanol ou la diméthylformamide.

Réduction : Hydrogène gazeux avec du palladium sur carbone comme catalyseur.

Oxydation : Permanganate de potassium en milieu aqueux.

Principaux Produits :

Substitution : Les produits dépendent du nucléophile utilisé, tels que les dérivés méthoxy ou thiocyanate.

Réduction : 5-(4-Chloro-3-aminophényl)-3-méthyl-1,2,4-oxadiazole.

Oxydation : 5-(4-Chloro-3-nitrophényl)-3-carboxy-1,2,4-oxadiazole.

4. Applications de la Recherche Scientifique

Chimie : Le composé est utilisé comme bloc de construction dans la synthèse de molécules plus complexes en raison de ses groupes fonctionnels réactifs .

Biologie et Médecine : La recherche a exploré son potentiel en tant qu'agent antimicrobien, étant donné la présence du groupe nitro, qui est connu pour présenter une activité biologique .

Industrie : En science des matériaux, la structure unique du composé en fait un candidat pour le développement de nouveaux polymères et matériaux aux propriétés spécifiques .

5. Mécanisme d'Action

L'activité biologique du 5-(4-chloro-3-nitrophényl)-3-méthyl-1,2,4-oxadiazole est principalement attribuée à sa capacité à interagir avec les composants cellulaires. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui peuvent endommager les composants cellulaires, conduisant à des effets antimicrobiens . Le composé peut également inhiber des enzymes ou des protéines spécifiques, perturbant les voies biologiques essentielles .

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its reactive functional groups .

Biology and Medicine: Research has explored its potential as an antimicrobial agent, given the presence of the nitro group, which is known to exhibit biological activity .

Industry: In materials science, the compound’s unique structure makes it a candidate for developing new polymers and materials with specific properties .

Mécanisme D'action

The biological activity of 5-(4-Chloro-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole is primarily attributed to its ability to interact with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial effects . The compound may also inhibit specific enzymes or proteins, disrupting essential biological pathways .

Comparaison Avec Des Composés Similaires

Composés Similaires :

Dérivés du 4-chloro-3-nitrophényle : Ces composés partagent la même configuration de substitution aromatique et présentent une réactivité similaire.

Autres oxadiazoles : Des composés comme le 3,5-diméthyl-1,2,4-oxadiazole ont des structures de base similaires mais diffèrent par leurs substituants, ce qui conduit à des propriétés et des applications différentes.

Unicité : Le 5-(4-chloro-3-nitrophényl)-3-méthyl-1,2,4-oxadiazole est unique en raison de la combinaison des substituants chloro et nitro sur le cycle aromatique, qui influence considérablement sa réactivité chimique et son activité biologique .

Propriétés

Formule moléculaire |

C9H6ClN3O3 |

|---|---|

Poids moléculaire |

239.61 g/mol |

Nom IUPAC |

5-(4-chloro-3-nitrophenyl)-3-methyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C9H6ClN3O3/c1-5-11-9(16-12-5)6-2-3-7(10)8(4-6)13(14)15/h2-4H,1H3 |

Clé InChI |

ULIOEHYPQHIYKV-UHFFFAOYSA-N |

SMILES canonique |

CC1=NOC(=N1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B11771329.png)

![2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11771331.png)

![4-Iodo-2-methyl-1H-benzo[d]imidazole](/img/structure/B11771337.png)